![molecular formula C15H16ClNO2 B13283301 1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride](/img/structure/B13283301.png)
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride
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Overview
Description
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride is a chemical compound with the molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(aminomethyl)phenol with 4-bromophenyl ethanone under specific conditions to form the desired product . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies to understand the interactions of small molecules with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride can be compared with similar compounds such as:
1-{4-[4-(Methoxy)phenoxy]phenyl}ethan-1-one: This compound has a methoxy group instead of an aminomethyl group, leading to different chemical properties and reactivity.
1-{4-[4-(Dimethylamino)phenoxy]phenyl}ethan-1-one: The presence of a dimethylamino group alters the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-{4-[4-(Aminomethyl)phenoxy]phenyl}ethan-1-one hydrochloride, also known as 1-(4-(aminomethyl)phenyl)ethanone hydrochloride, is a compound with the molecular formula C15H16ClNO2 and a molecular weight of approximately 277.75 g/mol. This compound is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure includes a phenoxy group, an aminomethyl group, and an ethanone moiety, which may contribute to its interactions with biological targets.
The compound's structural features suggest various potential interactions with biological systems. It is classified as a hydrochloride salt, which enhances its solubility in biological environments. The IUPAC name for this compound is 1-[4-[4-(aminomethyl)phenoxy]phenyl]ethanone; hydrochloride.
Biological Activity
Research into the biological activity of this compound has highlighted several areas of interest:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to the phenoxy structure have shown promise as antitumor agents due to their ability to interfere with cellular processes essential for tumor growth.
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve binding to specific proteins or enzymes involved in cell signaling pathways. Interaction studies are crucial for understanding these mechanisms and assessing potential therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cytotoxicity Studies : Research has indicated that structurally similar compounds exhibit IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess significant cytotoxic properties.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in similar compounds has been correlated with enhanced biological activity. For example, the addition of electron-donating groups has been shown to improve interaction with target proteins, enhancing efficacy.
Table 1: Comparison of Similar Compounds
Compound Name | Structural Features | IC50 (µg/mL) | Unique Properties |
---|---|---|---|
1-{4-[4-(Methoxy)phenoxy]phenyl}ethan-1-one | Methoxy group instead of aminomethyl | 2.5 ± 0.3 | Increased electron donation enhances reactivity |
1-{4-[4-(Dimethylamino)phenoxy]phenyl}ethan-1-one | Dimethylamino group present | 1.8 ± 0.2 | Alters electronic properties for better target interaction |
2-Chloroacetophenone | Lacks phenoxyl substituents | >1000 | Exhibits different reactivity patterns |
Properties
Molecular Formula |
C15H16ClNO2 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
1-[4-[4-(aminomethyl)phenoxy]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-11(17)13-4-8-15(9-5-13)18-14-6-2-12(10-16)3-7-14;/h2-9H,10,16H2,1H3;1H |
InChI Key |
NILHTRZDKQPTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
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